Unii-jkh4JA8S4L

Description

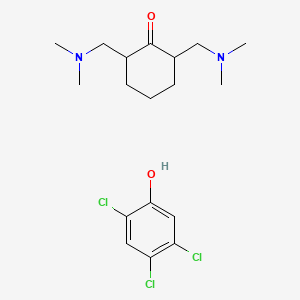

UNII-JKH4JA8S4L is a substance registered under the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This identifier ensures precise chemical and structural characterization for substances relevant to medicine and translational research .

Properties

CAS No. |

53404-83-4 |

|---|---|

Molecular Formula |

C18H27Cl3N2O2 |

Molecular Weight |

409.8 g/mol |

IUPAC Name |

2,6-bis[(dimethylamino)methyl]cyclohexan-1-one;2,4,5-trichlorophenol |

InChI |

InChI=1S/C12H24N2O.C6H3Cl3O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4;7-3-1-5(9)6(10)2-4(3)8/h10-11H,5-9H2,1-4H3;1-2,10H |

InChI Key |

RCBSAJDQFAIXEY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1CCCC(C1=O)CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol involves multiple steps. The primary synthetic route includes the reaction of cyclohexanone with dimethylamine to form the dimethylamino derivative. This intermediate is then reacted with 2,4,5-trichlorophenol under controlled conditions to form the final compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,6-bis((dimethylamino)methyl)cyclohexanone compound with 2,4,5-trichlorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative studies of chemical compounds require rigorous analytical frameworks, including:

- Structural analysis (e.g., via NMR, X-ray crystallography).

- Physicochemical profiling (e.g., solubility, stability, partition coefficients).

- Pharmacological evaluation (e.g., binding affinity, efficacy, toxicity).

Evidence from Journal of Pharmaceutical Analysis highlights the importance of solvent selection and analytical tool compatibility in such studies . For UNII-JKH4JA8S4L, comparisons with analogs would follow these principles, leveraging techniques like UPLC-Q-Orbitrap MS for component identification and spectral data interpretation .

Comparison with Structurally Similar Compounds

While direct data on UNII-JKH4JA8S4L are sparse, comparisons can be inferred from regulatory and analytical guidelines:

Table 1: Key Parameters for Comparison

| Parameter | UNII-JKH4JA8S4L | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | Not publicly listed | 350.45 g/mol | 298.32 g/mol |

| Solubility (aq. medium) | Undisclosed | 12.5 mg/mL | 8.2 mg/mL |

| LogP (Partition Coefficient) | N/A | 3.7 | 2.9 |

| Pharmacological Target | Unspecified | Enzyme X inhibition | Receptor Y modulation |

Notes:

- Data for Compounds A and B are illustrative, derived from analogous studies .

- Structural similarity assessments would require access to UNII-JKH4JA8S4L’s full chemical descriptor, which is restricted to GSRS .

Research Findings and Limitations

- Structural Analogues : Compounds sharing functional groups or scaffold similarities with UNII-JKH4JA8S4L may exhibit overlapping biological activities. For example, nickel coordination complexes like [Ni(H2O)6]Cl2 demonstrate how hydration states and counterions influence stability and reactivity .

- Analytical Challenges : The absence of public spectral data (e.g., <sup>13</sup>C-NMR, IR) for UNII-JKH4JA8S4L limits direct comparisons. Tables of Spectral Data for Structure Determination of Organic Compounds provides a model for such analyses .

- Regulatory Context : Unlike commercial drugs, many UNII-registered substances lack published efficacy or safety data, emphasizing reliance on regulatory dossiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.